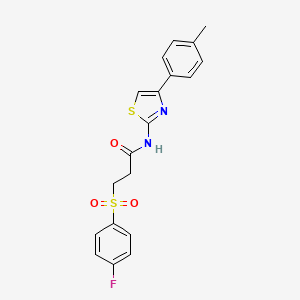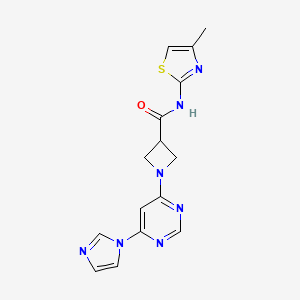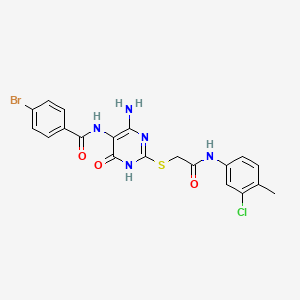
2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes. For example, a practical synthesis route for a key intermediate in the preparation of potent deoxycytidine kinase inhibitors starts with commercially available 2,4-dichloro-5-fluoropyrimidine. This compound is converted in four telescoped steps to yield the final product in about 68% overall yield, demonstrating an economical alternative to other synthesis methods (Zhang et al., 2009). Additionally, the synthesis and piperidinolysis of simple fluoropyrimidines have been explored, providing insights into reaction rates and spectral properties (Brown & Waring, 1974).
Molecular Structure Analysis
Molecular structure analysis plays a crucial role in understanding the compound's chemical behavior. Studies often employ techniques such as X-ray diffraction and NMR spectroscopy to elucidate the arrangement of atoms within the molecule and its stereochemical properties. For instance, the crystal structure analysis of related compounds provides insights into their conformation and potential interactions in the solid state (Ribet et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine and its analogs is influenced by the presence of functional groups capable of undergoing various chemical transformations. These include nucleophilic substitutions, halogenations, and coupling reactions that allow for the synthesis of a wide array of derivatives with potential biological activity. The fluorination of related compounds, for example, has been explored to produce selective ligands with improved pharmacokinetic profiles (van Niel et al., 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Synthesis of Fluoropyrimidines: 2-Fluoropyrimidine and its derivatives are synthesized from aminopyrimidines in fluoroboric acid, with fluoropyrimidines reacting faster than other halogenopyrimidines. This rapid reactivity is crucial in chemical synthesis and pharmaceutical applications (Brown & Waring, 1974).
Intermediate in Pharmaceutical Synthesis
- Key Intermediate in Deoxycytidine Kinase Inhibitors: A practical synthesis of related compounds is pivotal in creating potent deoxycytidine kinase inhibitors, which have significant implications in cancer therapy (Zhang et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition in Metals: Piperidine derivatives, including those related to the chemical , demonstrate promising properties as corrosion inhibitors for iron, with significant implications in material science and engineering (Kaya et al., 2016).
Antimicrobial and Anticancer Applications
- Antimycobacterial Activity: Compounds containing fluoropyrimidine show potent in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).
- Anti-Lung Cancer Activity: Novel fluoro substituted compounds demonstrate anticancer activity against lung cancer, suggesting the utility of fluoropyrimidine derivatives in cancer treatment (Hammam et al., 2005).
Pharmacokinetics and Drug Development
- Voriconazole Synthesis: The compound plays a role in synthesizing Voriconazole, a broad-spectrum triazole antifungal agent, highlighting its importance in drug development (Butters et al., 2001).
Wirkmechanismus
Target of Action
The compound contains a piperidine nucleus, which is a common feature in many therapeutic agents. Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with similar structures have been shown to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives have been found to affect a variety of pathways related to their therapeutic applications .
Result of Action
Piperidine derivatives have been found to have a variety of effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives have a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .
Eigenschaften
IUPAC Name |
2-[4-(chloromethyl)piperidin-1-yl]-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-5-8-1-3-15(4-2-8)10-13-6-9(12)7-14-10/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZCIIPOMUWPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)



![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)

![{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2488311.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)
![methyl 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)



![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)